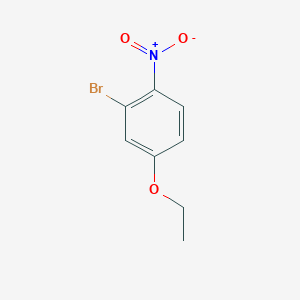

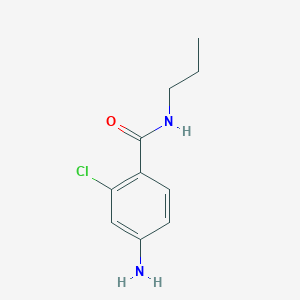

4-amino-2-chloro-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-amino-2-chloro-N-propylbenzamide is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs and functionalities, which can provide insights into the chemical behavior and properties of the compound . For instance, benzamides with amino and chloro substituents are often explored for their potential biological activities, such as antiemetic, antiproliferative, and gastroprokinetic effects .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with acid chlorides or esters, followed by further functionalization. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved through hydrogenation and esterification, starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved multiple steps, including condensation, chlorination, and further condensation with ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system with specific unit cell parameters . Additionally, density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles, which can be compared with experimental X-ray diffraction values .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including electrochemical reduction, nucleophilic substitution, and hydrogenation. For example, chloralbenzamides were converted to N-(1-amino-2,2-dichloroethyl)benzamides and then to 4-amino-2-aryl-2-oxazolines by electrochemical reduction . N-chloro-N'-arylbenzamidines reacted with 1,1-diaminoethenes to yield 4-amino-5-chloroimidazoles, which could be further reduced to 4-amino-5-unsubstituted imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied as a function of drug concentration in various solutions. For instance, the molar refractivity and polarizability of an antiemetic drug benzamide derivative were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration . The electrostatic potential and intermolecular interactions within the crystal structures of these compounds can also be analyzed using theoretical calculations and Hirshfeld surface analysis .

Applications De Recherche Scientifique

Chemical Properties and Applications

4-Amino-2-chloro-N-propylbenzamide, a derivative of benzamide, has been a subject of interest in various scientific studies. A study by Sawale et al. (2016) explored its physical properties, such as density and refractive index, in aqueous solutions. This research is crucial for understanding the interaction of the compound with other substances and its potential applications in different fields, including pharmaceutical formulations (Sawale, Kalyankar, George, & Deosarkar, 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 4-amino-2-chloro-N-propylbenzamide have been extensively studied. For instance, Rossi and Pini (1996) investigated the synthesis of 4-amino-5-chloroimidazoles, providing insights into the chemical processes and potential modifications of the benzamide structure (Rossi & Pini, 1996).

Applications in Polymer Science

In polymer science, Mehdipour-Ataei, Sarrafi, and Hatami (2004) developed a novel diamine with a structure similar to 4-amino-2-chloro-N-propylbenzamide. This compound was used to create thermally stable polyimides, highlighting its potential application in the development of new materials with unique properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Exploration in Medicinal Chemistry

The structure and activity relationships of benzamide derivatives, including those similar to 4-amino-2-chloro-N-propylbenzamide, have been explored in the context of medicinal chemistry. Morie et al. (1995) studied compounds for their gastroprokinetic activity, indicating the potential therapeutic applications of these derivatives (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-amino-2-chloro-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXLLRXBMOBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588168 |

Source

|

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-propylbenzamide | |

CAS RN |

204973-10-4 |

Source

|

| Record name | 4-Amino-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)